媒染绿 4

描述

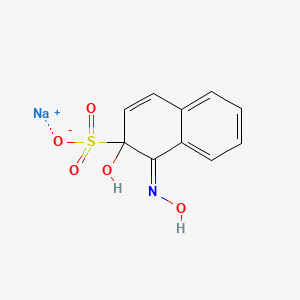

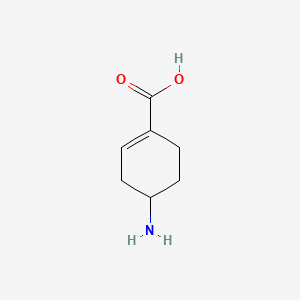

Mordant Green 4, also known as C.I.Mordant Green 4 or C.I.10005, belongs to the naphthoquinone class . It has a molecular formula of C10H7NO2 and a molecular weight of 173.17 . It is soluble in water, producing a yellow color, and soluble in ethanol, producing a red light yellow color . When used with chrome as a mordant, it produces a brown color, and with cobalt mordanting, it produces a big red color .

Synthesis Analysis

Mordant Green 4 is synthesized through a reaction between Naphthalen-2-ol and nitrous acid. The product of this reaction is then converted to the bisulfite compound .Molecular Structure Analysis

The molecular structure of Mordant Green 4 is based on the naphthoquinone class . Its molecular formula is C10H7NO2 .Physical And Chemical Properties Analysis

Mordant Green 4 is soluble in water and ethanol . It exhibits different colors when used with different mordants: brown light olive with chromium and yellow green with iron . In concentrated sulfuric acid, it turns to dark brown, and upon dilution, brown floc precipitates .科学研究应用

微波辅助探索黄色天然染料

最近由 Rehman 等(2022 年) 进行的研究重点关注从植物来源中提取着色剂的可持续加热技术,利用微波辐射对聚酰胺(尼龙)织物进行染色。该研究强调了使用环保的生物媒染剂代替合成媒染剂以提高染色织物的牢度,突出了天然染料在绿色和可持续工艺中的潜力。

纺织品着色剂的绿色合成和应用

Nambela、Haule 和 Mgani(2020 年)在他们的 综述 中讨论了着色剂的环境挑战。他们比较了天然和合成着色剂,重点关注天然着色剂更绿色的生命周期。然而,他们强调了天然着色剂的性能问题,可以使用媒染剂来改善这些问题。该综述建议在最佳染色条件下提高着色剂稳定性,作为媒染剂的替代方案。

在天然染色中使用富含金属的南瓜提取物

Hosseinnezhad 等(2021 年)研究 了使用南瓜提取物作为生物媒染剂对羊毛等天然纤维进行绿色染色的问题。他们使用染料木和茜草作为天然染料,评估了生物媒染剂对纤维的有效性。该研究强调了使用天然媒染剂的环境益处及其在可持续染色工艺中的潜力。

微波辅助海娜有机染色涤纶织物

Arain 等(2019 年)提出了一种使用天然海娜染料和微波技术对涤纶织物进行媒染和染色的绿色技术。他们使用柠檬作为天然生物媒染剂,并将其与传统媒染方法进行比较。该研究展示了微波技术如何减少媒染和染色所需时间,同时还能改善固色效果。

使用苏木精天然染料进行环保染色

El-Zawahry、Shokry、El-Khatib 和 Rashad(2021 年)研究 了从苏木 L. 提取的苏木精染料在棉织物的生物活性染色和整理中的应用。他们的方法包括使用明胶和芦荟作为生物媒染剂,优化染色条件和评估牢度性能。该研究强调了使用天然染料和生物媒染剂的环境益处和功能特性。

安全和危害

未来方向

While specific future directions for Mordant Green 4 are not mentioned in the available sources, there is a general trend in the textile industry towards using bio-based colorants and bio-mordants due to their environmental benefits . This could potentially influence future research and applications of Mordant Green 4 and similar dyes.

属性

IUPAC Name |

sodium;(1E)-2-hydroxy-1-hydroxyiminonaphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO5S.Na/c12-10(17(14,15)16)6-5-7-3-1-2-4-8(7)9(10)11-13;/h1-6,12-13H,(H,14,15,16);/q;+1/p-1/b11-9+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCTSPGQLUUIIJY-LBEJWNQZSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(C2=NO)(O)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C\2C(=C1)C=CC(/C2=N/O)(O)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8NNaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mordant Green 4 | |

CAS RN |

10279-68-2 | |

| Record name | C.I. Mordant Green 4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010279682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-naphthalenedione, 1-oxime, bisulfited | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(6-Chloro-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B576682.png)

![2-[3-(Dimethylamino)propoxy]-3-pyridinamine](/img/structure/B576686.png)

![(1S,7R)-1,4,7,8,9,10,10-heptachlorotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B576693.png)

![3-[[4-[(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)-[4-(dimethylazaniumyl)phenyl]methyl]-N-ethyl-3-methylanilino]methyl]benzenesulfonate](/img/structure/B576694.png)